molecular formula C17H18N2O4 B4803089 2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B4803089
M. Wt: 314.34 g/mol
InChI Key: VEZCKGYYZCOTGQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Acetamide Formation: The nitrated intermediate is reacted with an acylating agent, such as acetic anhydride, in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(3,4-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methyl group on the nitrophenyl ring.

    2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.

Uniqueness

The presence of both the dimethylphenoxy and nitrophenyl groups in 2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-7-15(8-13(11)3)23-10-17(20)18-14-6-4-12(2)16(9-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCKGYYZCOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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